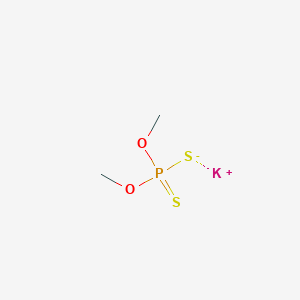
Chlorproguanil hydrochloride
描述
氯丙胍盐酸盐是一种抗疟药物,已被广泛研究用于治疗疟疾。 它是氯胍的二氯衍生物,已在联合疗法中用于对抗耐药性疟疾菌株 。 尽管它有前景,但由于安全性问题,氯丙胍盐酸盐的开发已停止,特别是它与葡萄糖-6-磷酸脱氢酶缺乏症患者的溶血性贫血有关 .
准备方法
合成路线和反应条件: 氯丙胍盐酸盐是通过一系列化学反应合成的,涉及对氯胍的氯化。该过程通常包括以下步骤:
氯化: 氯化氯胍,在芳香环的特定位置引入氯原子。
盐酸盐形成: 然后将氯化产物通过与盐酸反应转化为其盐酸盐形式。
工业生产方法: 氯丙胍盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,对温度、压力和pH等反应条件进行严格控制,以确保产品质量一致 .
化学反应分析
反应类型: 氯丙胍盐酸盐经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化产物。
还原: 还原反应可以将氯丙胍盐酸盐转化为其还原形式。
取代: 在适当条件下,化合物中的氯原子可以被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用甲醇钠和叔丁醇钾等亲核试剂进行取代反应。
形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生氯化醌,而还原可以产生胺类 .
科学研究应用
氯丙胍盐酸盐已被广泛研究用于各个领域的应用:
化学: 它作为研究二氯苯及其衍生物反应性的模型化合物。
生物学: 该化合物用于疟疾寄生虫的研究,特别是在了解耐药机制方面。
医学: 氯丙胍盐酸盐已被研究用于治疗疟疾的联合疗法。
工业: 它用于抗疟药物的开发和相关化合物的合成.
作用机制
氯丙胍盐酸盐通过抑制疟疾寄生虫中的二氢叶酸还原酶发挥其抗疟作用。这种酶对于嘌呤和嘧啶的合成至关重要,而嘌呤和嘧啶对于DNA复制和细胞分裂至关重要。 通过阻断这种酶,氯丙胍盐酸盐阻止寄生虫在宿主体内繁殖和传播 .
相似化合物的比较
氯丙胍盐酸盐属于抗叶酸类抗疟药物,其中还包括:
氯胍: 结构和功能相似,氯胍通常与其他抗疟药物(如阿托伐醌)联合使用。
乙胺嘧啶: 另一种抗叶酸,乙胺嘧啶与磺胺多辛联合使用治疗疟疾。
甲氧苄啶: 虽然主要用作抗菌剂,但甲氧苄啶通过抑制二氢叶酸还原酶具有类似的作用机制。
独特性: 氯丙胍盐酸盐的独特性在于其二氯取代,这增强了它对某些疟疾菌株的效力。 由于安全问题,它的开发受到限制,这与仍在使用的其他抗叶酸不同 .
属性
IUPAC Name |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMILFDDBKCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
537-21-3 (Parent) | |
| Record name | Chlorproguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00892386 | |
| Record name | Chlorproguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-93-0 | |
| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorproguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-5-isopropylbiguanide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROGUANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T04V14CU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















